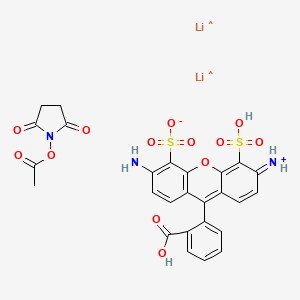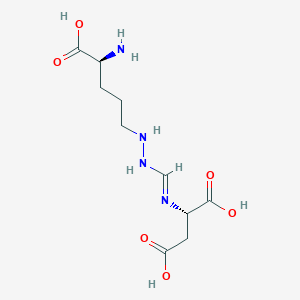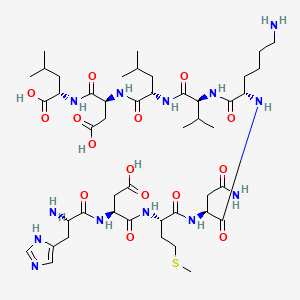
Methyltetrazine-PEG4-aldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-PEG4-aldehyde is a multifunctional chemical reagent that combines methyltetrazine, a polyethylene glycol (PEG4) chain, and an aldehyde group. This compound is widely used in bioorthogonal chemistry, which allows for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes . The methyltetrazine group is highly reactive and can undergo inverse electron demand Diels-Alder reactions, making it an essential tool in molecular imaging and drug delivery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG4-aldehyde typically involves the following steps:
Formation of Methyltetrazine: Methyltetrazine is synthesized through a series of reactions starting from commercially available precursors. The process involves the formation of a tetrazine ring via cycloaddition reactions.
Attachment of PEG4 Chain: The PEG4 chain is introduced through a coupling reaction, often using a PEGylation reagent that reacts with the methyltetrazine moiety.
Introduction of Aldehyde Group: The aldehyde group is incorporated through oxidation reactions, typically using mild oxidizing agents to ensure the integrity of the PEG4 chain and methyltetrazine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of methyltetrazine and PEG4 intermediates.
Coupling Reactions: High-efficiency coupling reactions to attach the PEG4 chain to methyltetrazine.
Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions: Methyltetrazine-PEG4-aldehyde undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: Reacts with strained alkenes and alkynes, forming stable adducts.
Oxime Ligation: The aldehyde group reacts with aminooxy or hydrazide groups to form oxime or hydrazone linkages.
Common Reagents and Conditions:
Inverse Electron Demand Diels-Alder Reactions: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxime Ligation: Conducted in aqueous buffers at neutral to slightly acidic pH.
Major Products:
Diels-Alder Adducts: Stable adducts formed with strained alkenes or alkynes.
Oxime or Hydrazone Linkages: Stable linkages formed with aminooxy or hydrazide groups.
科学研究应用
Methyltetrazine-PEG4-aldehyde has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and specific labeling of biomolecules.
Biology: Employed in live-cell imaging to track enzyme activities and protein interactions.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the synthesis of advanced materials and nanotechnology.
作用机制
Methyltetrazine-PEG4-aldehyde exerts its effects through bioorthogonal reactions, primarily the inverse electron demand Diels-Alder reaction. The methyltetrazine group reacts with strained alkenes or alkynes, forming stable covalent bonds without interfering with native biochemical processes. This allows for the specific labeling and tracking of biomolecules in complex biological systems .
相似化合物的比较
Methyltetrazine-PEG4-DBCO: Contains a dibenzocyclooctyne group for copper-free click chemistry.
Methyltetrazine-PEG4-NHS Ester: Used for labeling proteins and peptides through amide bond formation.
Methyltetrazine-PEG4-STP Ester: Utilized for conjugation with primary amines in proteins and peptides.
Uniqueness: Methyltetrazine-PEG4-aldehyde is unique due to its combination of a highly reactive methyltetrazine group, a flexible and hydrophilic PEG4 chain, and a reactive aldehyde group. This combination allows for versatile applications in bioorthogonal chemistry, molecular imaging, and drug delivery .
属性
分子式 |
C29H36N6O7 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC 名称 |
4-formyl-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C29H36N6O7/c1-22-32-34-28(35-33-22)25-6-2-23(3-7-25)20-31-27(37)10-12-39-14-16-41-18-19-42-17-15-40-13-11-30-29(38)26-8-4-24(21-36)5-9-26/h2-9,21H,10-20H2,1H3,(H,30,38)(H,31,37) |
InChI 键 |
AIEXSBMLTZDYSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)

![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)


![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
